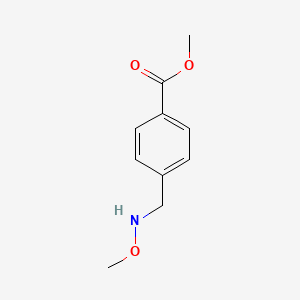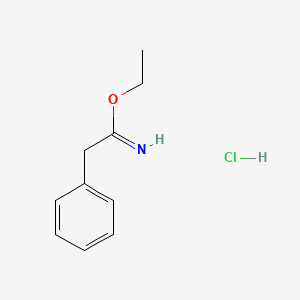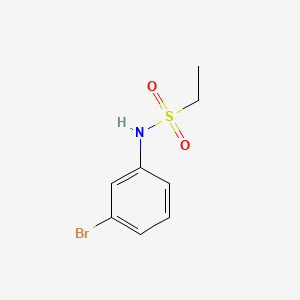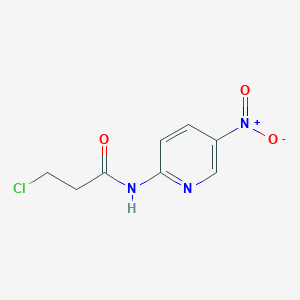
(E)-6,6-Dimethyl-hept-2-en-4-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-6,6-Dimethyl-hept-2-en-4-ynoic acid is an organic compound characterized by its unique structure, which includes both an alkene and an alkyne functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,6-Dimethyl-hept-2-en-4-ynoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of alkyne and alkene precursors, which are subjected to various reactions such as hydroboration-oxidation and dehydration to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize catalysts and specific reaction conditions to ensure efficient synthesis. Details on specific industrial methods are less commonly disclosed due to proprietary information.
Análisis De Reacciones Químicas
Types of Reactions
(E)-6,6-Dimethyl-hept-2-en-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions may use reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes.
Aplicaciones Científicas De Investigación
(E)-6,6-Dimethyl-hept-2-en-4-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of (E)-6,6-Dimethyl-hept-2-en-4-ynoic acid involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or activation in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-hept-2-en-4-yn-1-ol: Similar structure but with an alcohol group.
6,6-Dimethyl-hept-2-en-4-yn-1-amine: Contains an amine group instead of a carboxylic acid.
6,6-Dimethyl-hept-2-en-4-yn-1-thiol: Features a thiol group.
Uniqueness
(E)-6,6-Dimethyl-hept-2-en-4-ynoic acid is unique due to its combination of alkene and alkyne functional groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating complex molecules and studying various chemical reactions .
Propiedades
Número CAS |
54599-50-7 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
6,6-dimethylhept-2-en-4-ynoic acid |
InChI |
InChI=1S/C9H12O2/c1-9(2,3)7-5-4-6-8(10)11/h4,6H,1-3H3,(H,10,11) |
Clave InChI |
LLBLLOJABCZYKK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC=CC(=O)O |
SMILES isomérico |
CC(C)(C)C#C/C=C/C(=O)O |
SMILES canónico |
CC(C)(C)C#CC=CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B3144096.png)


![1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3144109.png)




![1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid](/img/structure/B3144151.png)

![2-nitro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B3144174.png)

![2-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B3144182.png)
![9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B3144185.png)
